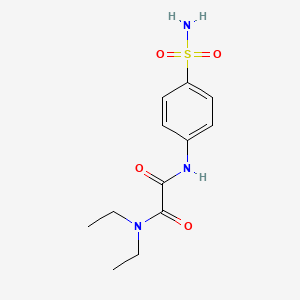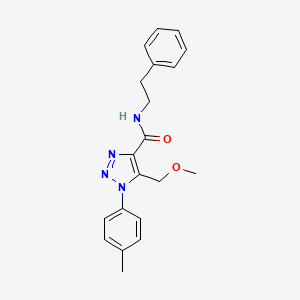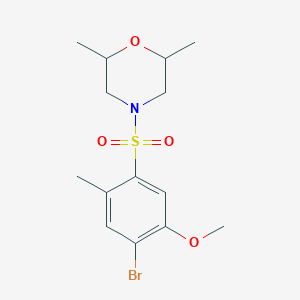
(E)-3-(4-BROMO-2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-(4-BROMO-2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-BROMO-2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-2-thiophenecarboxaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(4-BROMO-2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the thiophene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine or potassium carbonate.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-3-(4-BROMO-2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of (E)-3-(4-BROMO-2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways would require further experimental validation.
Comparison with Similar Compounds
(E)-3-(4-BROMO-2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can be compared with other chalcones and related compounds:
Similar Compounds: (E)-1-(4-METHYLPHENYL)-3-PHENYL-2-PROPEN-1-ONE, (E)-3-(2-THIENYL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE.
Uniqueness: The presence of the bromine atom on the thiophene ring and the methyl group on the phenyl ring distinguishes it from other chalcones
Properties
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-10-2-4-11(5-3-10)14(16)7-6-13-8-12(15)9-17-13/h2-9H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLAYHIHSUBBSD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4545860.png)
![BIS({[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE](/img/structure/B4545867.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B4545872.png)
![2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE](/img/structure/B4545878.png)

![2-[(2-ethylbutanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4545894.png)

![2,2,2-trifluoro-N-{3-[(1E)-1-{2-[phenyl(phenylsulfanyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B4545909.png)
![N-(4-{[(3-isopropoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4545912.png)

![3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID](/img/structure/B4545924.png)


![4-{[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B4545953.png)
